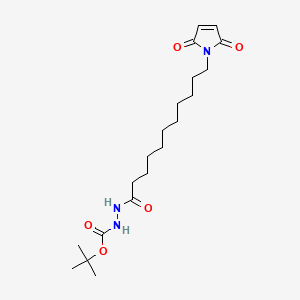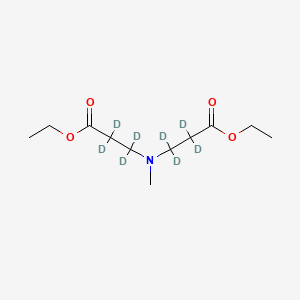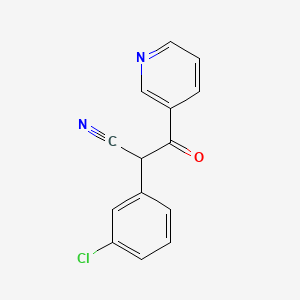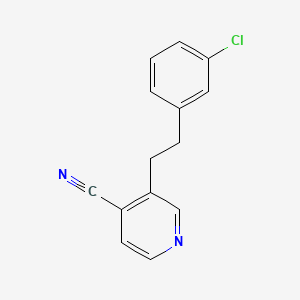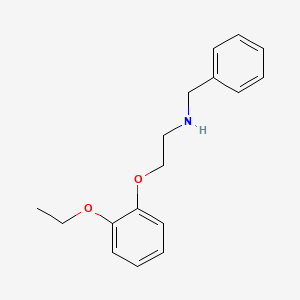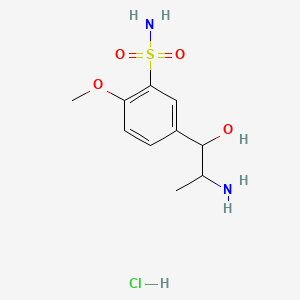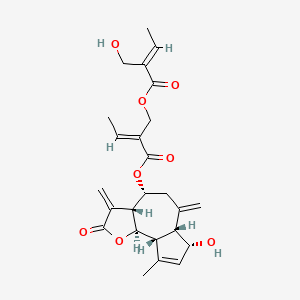![molecular formula C14H9Cl3O2 B562489 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 CAS No. 1189886-69-8](/img/structure/B562489.png)
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is a labelled compound of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]. It has a molecular formula of C14H6D3Cl3O2 and a molecular weight of 318.60 . It is a yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone . The InChI is InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D .Physical And Chemical Properties Analysis
This compound is a yellow solid . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Analysis
A study developed an analytical method for determining 5-chloro-2-(2,4-dichlorophenoxy)-phenol in wastewater, showcasing its relevance in environmental monitoring and pollution assessment. This compound, commercially known as Irgasan DP 300, was extracted and analyzed using chromatographic techniques, indicating its significance in environmental studies (Graovac et al., 1995).
Catalytic Processes
Research on (porphinato)manganese(III)-catalyzed reactions involving styrenes provides insights into the potential role of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in catalysis. This study explored the mechanisms for oxygenation and reduction reactions, contributing to the understanding of catalytic processes in organic chemistry (Takeuchi & Kano, 1994).
Bioremediation and Environmental Degradation
The compound's relevance in bioremediation is highlighted in a study on the microbial dehalorespiration of vicinal dichlorinated alkanes. This research provides insights into the potential applications of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in environmental cleanup and the degradation of pollutants (De Wildeman et al., 2003).
Reaction Mechanisms and Synthesis
Studies have explored the electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol, providing valuable insights into reaction mechanisms and synthesis pathways. These findings are critical for understanding the chemical behavior and potential applications of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in synthetic chemistry (Knust et al., 2010).
Pharmaceutical and Chemical Industry Applications
Research has been conducted on the selective hydrogenation of acetophenone to 1-phenylethanol using supercritical CO2, a process relevant to the pharmaceutical industry. This study highlights the potential application of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 in drug manufacturing and chemical synthesis (More & Yadav, 2018).
Photochemical Transformations
Investigations into the photochemical conversion of triclosan to 2,8-dichlorodibenzo-p-dioxin in aqueous solutions underscore the importance of understanding the photochemical behavior of similar compounds. This research provides insights into the environmental fate and transformation of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 under light exposure (Latch et al., 2003).
Eigenschaften
IUPAC Name |
1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFFCSCPXYAPX-YOOLLTNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)C(=O)C)Cl)[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661865 |
Source


|
| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 | |
CAS RN |
1189886-69-8 |
Source


|
| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


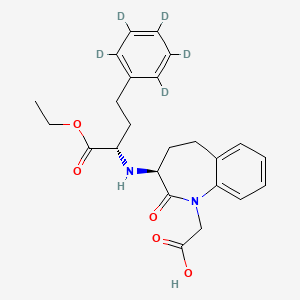
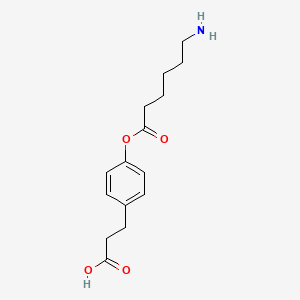
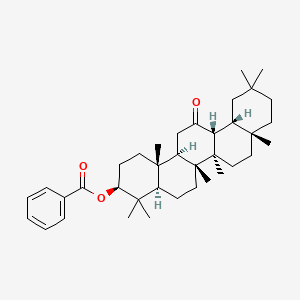
![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
